2-(Triethylsilyl)-1,1'-biphenyl
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Overview
Description
2-(Triethylsilyl)-1,1'-biphenyl is an organosilicon compound that features a biphenyl structure with a triethylsilyl group attached to one of the phenyl rings. This compound is of interest in organic synthesis and materials science due to its unique properties imparted by the triethylsilyl group, which can influence the reactivity and solubility of the biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl typically involves the lithiation of biphenyl followed by silylation. One common method is the halogen-lithium exchange reaction of 2-bromo-2′-silylbiphenyl with n-butyllithium, followed by the reaction with triethylsilyl chloride . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-(Triethylsilyl)-1,1'-biphenyl can undergo various types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.
Lithiation: The compound can be lithiated at the silyl-substituted position, allowing for further functionalization.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Lithiation: n-Butyllithium is commonly used in anhydrous conditions.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with an electrophile can yield various substituted biphenyl derivatives .
Scientific Research Applications
2-(Triethylsilyl)-1,1'-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for more complex molecules and materials.
Materials Science: The compound can be used to modify the properties of polymers and other materials, enhancing their solubility and reactivity.
Medicinal Chemistry: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Triethylsilyl)-1,1'-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-donating effects of the triethylsilyl group. This activation can facilitate various reactions, such as electrophilic substitution and cross-coupling . The triethylsilyl group can also stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)biphenyl: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
2-(Triisopropylsilyl)biphenyl: Features a bulkier triisopropylsilyl group.
2-(Triethylsilyl)phenyl: A simpler structure with only one phenyl ring.
Uniqueness
2-(Triethylsilyl)-1,1'-biphenyl is unique due to the balance between the steric bulk and electronic effects of the triethylsilyl group. This balance makes it particularly useful in reactions where both reactivity and solubility are important considerations .
Properties
Molecular Formula |
C18H24Si |
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Molecular Weight |
268.5 g/mol |
IUPAC Name |
triethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3 |
InChI Key |
PBDARTUSQPVFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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